molecular formula C28H16N2O3 B15189365 2-(4-(3-Benzofuryl)phenyl)-5-naphtho(2,1-b)furan-2-yl-1,3,4-oxadiazole CAS No. 94138-68-8

2-(4-(3-Benzofuryl)phenyl)-5-naphtho(2,1-b)furan-2-yl-1,3,4-oxadiazole

Cat. No.: B15189365
CAS No.: 94138-68-8
M. Wt: 428.4 g/mol
InChI Key: CENJXGJLHINQJG-UHFFFAOYSA-N
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Description

2-(4-(3-Benzofuryl)phenyl)-5-naphtho(2,1-b)furan-2-yl-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes benzofuran, phenyl, naphthofuran, and oxadiazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Benzofuryl)phenyl)-5-naphtho(2,1-b)furan-2-yl-1,3,4-oxadiazole typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzofuran and naphthofuran derivatives. These intermediates are then subjected to cyclization reactions to form the oxadiazole ring. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Benzofuryl)phenyl)-5-naphtho(2,1-b)furan-2-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-(3-Benzofuryl)phenyl)-5-naphtho(2,1-b)furan-2-yl-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(3-Benzofuryl)phenyl)-1,3,4-oxadiazole: Lacks the naphthofuran moiety.

    5-Phenyl-1,3,4-oxadiazole: A simpler structure with only a phenyl group attached to the oxadiazole ring.

    2-(4-(3-Benzofuryl)phenyl)-5-(2-thienyl)-1,3,4-oxadiazole: Contains a thiophene ring instead of a naphthofuran ring.

Uniqueness

2-(4-(3-Benzofuryl)phenyl)-5-naphtho(2,1-b)furan-2-yl-1,3,4-oxadiazole is unique due to its combination of benzofuran, phenyl, naphthofuran, and oxadiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

94138-68-8

Molecular Formula

C28H16N2O3

Molecular Weight

428.4 g/mol

IUPAC Name

2-benzo[e][1]benzofuran-2-yl-5-[4-(1-benzofuran-3-yl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C28H16N2O3/c1-2-6-20-17(5-1)13-14-25-22(20)15-26(32-25)28-30-29-27(33-28)19-11-9-18(10-12-19)23-16-31-24-8-4-3-7-21(23)24/h1-16H

InChI Key

CENJXGJLHINQJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NN=C(O4)C5=CC=C(C=C5)C6=COC7=CC=CC=C76

Origin of Product

United States

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